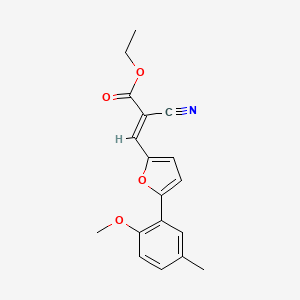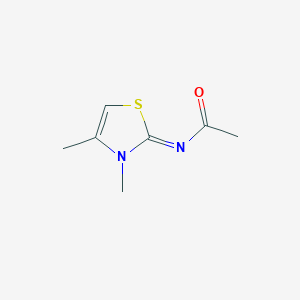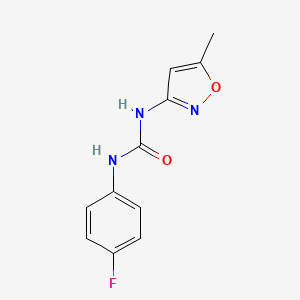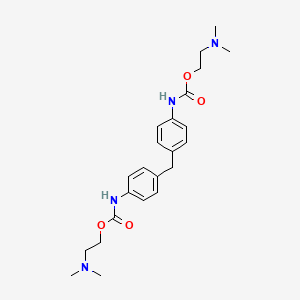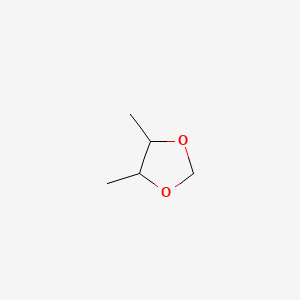
10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone, followed by subsequent functional group modifications . This method provides a straightforward route to the core structure of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ results in vinylnaphthalene derivatives, while reduction with hydrogen gas yields fully saturated compounds.
Applications De Recherche Scientifique
10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. These interactions often involve binding to active sites or allosteric sites on the target proteins, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
1,4,5,8-Tetrahydro-4a,8a-methanonaphthalene-5,8-dione: This compound shares a similar core structure but lacks the hydroxyl group present in 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one.
Eremophilone: Another structurally related compound, known for its distinct biological activities.
Uniqueness: The presence of the hydroxyl group in this compound imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds
Propriétés
Numéro CAS |
7195-63-3 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
12-hydroxytricyclo[4.4.2.01,6]dodeca-3,8-dien-11-one |
InChI |
InChI=1S/C12H14O2/c13-9-10(14)12-6-2-1-5-11(9,12)7-3-4-8-12/h1-4,9,13H,5-8H2 |
Clé InChI |
KQKHIJHQFCGTIJ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC23C1(CC=CC2)C(C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


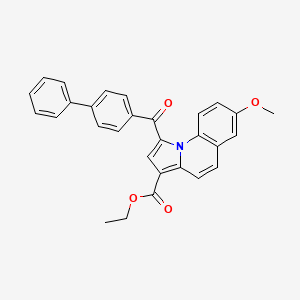
![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)


